molecular formula C18H16N6O2 B3016521 3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE CAS No. 1775447-56-7

3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE

Cat. No.: B3016521
CAS No.: 1775447-56-7
M. Wt: 348.366
InChI Key: WPHQUMFJCXMHCQ-UHFFFAOYSA-N
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Description

3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining oxadiazole, triazole, and pyridine rings, which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the oxadiazole ring through cyclization reactions, followed by the construction of the triazole and pyridine rings. Key reagents such as hydrazine derivatives, nitriles, and aldehydes are often used in these steps. The reaction conditions usually involve heating, the use of catalysts, and specific solvents to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE stands out due to its unique combination of oxadiazole, triazole, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-11-4-3-5-13(8-11)17(25)19-10-16-22-21-15-9-14(6-7-24(15)16)18-20-12(2)23-26-18/h3-9H,10H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHQUMFJCXMHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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